molecular formula C28H23Br B14036599 5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene

5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene

Cat. No.: B14036599
M. Wt: 439.4 g/mol
InChI Key: VXUKESIIFHQPGR-UHFFFAOYSA-N
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Description

5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene is a complex organic compound with a unique structure that includes multiple fused rings and bromine substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene typically involves multi-step organic reactions. One common method includes the bromination of 7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    7,7,13,13-Tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene: Lacks the bromine substitution, leading to different reactivity and applications.

    5-Chloro-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene: Similar structure but with chlorine instead of bromine, affecting its chemical properties and reactivity.

    5-Iodo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene: Contains iodine, which can lead to different substitution reactions and applications.

Uniqueness

The presence of the bromine atom in 5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene imparts unique reactivity, making it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C28H23Br

Molecular Weight

439.4 g/mol

IUPAC Name

9-bromo-12,12,22,22-tetramethylhexacyclo[11.11.0.02,11.03,8.015,23.016,21]tetracosa-1(13),2(11),3,5,7,9,14,16,18,20,23-undecaene

InChI

InChI=1S/C28H23Br/c1-27(2)21-12-8-7-9-16(21)19-13-23-20(14-22(19)27)26-18-11-6-5-10-17(18)25(29)15-24(26)28(23,3)4/h5-15H,1-4H3

InChI Key

VXUKESIIFHQPGR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC4=C(C=C31)C5=C(C4(C)C)C=C(C6=CC=CC=C65)Br)C

Origin of Product

United States

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